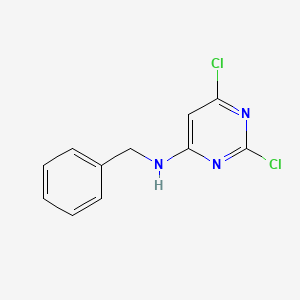

N-benzyl-2,6-dichloropyrimidin-4-amine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Medicinal Chemistry and Organic Synthesis

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block in the realm of medicinal chemistry and organic synthesis. ignited.in Its core structure is integral to nucleic acids, specifically as the basis for thymine, cytosine, and uracil, which are essential components of DNA and RNA. ignited.inresearchgate.net This inherent biological relevance makes the pyrimidine scaffold a privileged structure in drug discovery, as its derivatives can readily interact with various biological targets like enzymes and genetic material. nih.gov

The versatility of the pyrimidine ring has led to the development of a wide array of therapeutic agents with diverse pharmacological activities. ijpsr.com Compounds incorporating the pyrimidine motif have demonstrated efficacy as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. nih.govmdpi.com The amenability of the pyrimidine scaffold to chemical modification allows for the fine-tuning of its biological activity, making it a continuous focus for medicinal chemists in the search for novel and more effective drugs. nih.gov The growing number of FDA-approved drugs containing the pyrimidine scaffold underscores its enduring importance in modern medicine. nih.gov

Overview of Dichloropyrimidine Scaffolds as Versatile Synthetic Intermediates

Within the broad class of pyrimidine derivatives, dichloropyrimidine scaffolds are particularly valuable as versatile intermediates in organic synthesis. The presence of two chlorine atoms on the pyrimidine ring, as seen in compounds like 2,4-dichloropyrimidine (B19661), provides reactive sites for nucleophilic substitution reactions. researchgate.netnih.gov This reactivity allows for the sequential and regioselective introduction of various functional groups, enabling the construction of complex molecular architectures. researchgate.net

The differential reactivity of the chlorine atoms, often influenced by the electronic effects of other substituents on the ring, permits controlled and predictable synthetic transformations. For instance, in many 2,4-dichloropyrimidine systems, the chlorine at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position. This characteristic is exploited by synthetic chemists to build libraries of substituted pyrimidines for screening in drug discovery programs. researchgate.net These scaffolds are key starting materials for a range of medicinally important compounds, including kinase inhibitors and receptor antagonists. researchgate.netresearchgate.net The synthesis of these dichlorinated intermediates is often achieved through the chlorination of dihydroxypyrimidines, such as uracil, using reagents like phosphorus oxychloride. chemicalbook.com

Rationale and Scope of Academic Research on N-benzyl-2,6-dichloropyrimidin-4-amine and its Analogs

The academic and industrial interest in N-benzyl-2,6-dichloropyrimidin-4-amine and its analogs stems from the established biological potential of both the dichloropyrimidine core and N-benzyl-substituted aminopyrimidines. Research into this specific compound and its derivatives is driven by the quest for novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

The N-benzyl group can enhance the biological activity of the pyrimidine scaffold, and modifications to this group can modulate the compound's properties. Analogs of N-benzyl-pyrimidin-4-amine have been investigated as potent inhibitors of specific enzymes involved in disease pathogenesis. For example, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies, particularly for non-small cell lung cancer. acs.orgnih.gov

The research scope for N-benzyl-2,6-dichloropyrimidin-4-amine involves its use as a key intermediate for further chemical elaboration. The remaining chlorine atom at the 2-position serves as a handle for introducing additional diversity through various chemical reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions. acs.org This allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting compounds, aiming to optimize their potency and selectivity for specific biological targets. The ultimate goal of this research is to develop novel drug candidates with improved efficacy and safety profiles.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2,6-dichloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3/c12-9-6-10(16-11(13)15-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGLMDZQHURIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70530384 | |

| Record name | N-Benzyl-2,6-dichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90042-88-9 | |

| Record name | N-Benzyl-2,6-dichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for N Benzyl 2,6 Dichloropyrimidin 4 Amine and Its Analogs

Nucleophilic Amination Approaches to Pyrimidine (B1678525) Ring Systems

Nucleophilic amination stands out as the most direct and widely utilized method for introducing amino substituents onto an activated pyrimidine core. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of halogen atoms, facilitates attack by nucleophiles such as amines.

The reaction of dichloropyrimidines with amines typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In pyrimidine systems like 4,6-dichloropyrimidine, the C4 and C6 positions are electronically equivalent and highly susceptible to nucleophilic attack. The reaction with a primary amine, such as benzylamine (B48309), leads to the displacement of one of the chlorine atoms.

The regioselectivity of SNAr reactions becomes critical when using unsymmetrically substituted dichloropyrimidines, such as 2,4-dichloropyrimidines. In these cases, nucleophilic attack preferentially occurs at the C4 position. nih.govresearchgate.net This selectivity is attributed to the higher electrophilicity of the C4 position, which is para to one ring nitrogen and ortho to the other, making it more activated towards nucleophilic attack than the C2 position situated between both nitrogen atoms. The introduction of an electron-donating amino group from the first substitution deactivates the ring towards a second substitution, often allowing for the selective synthesis of mono-aminated products under controlled conditions. nih.gov

Selective monoamination of 4,6-dichloropyrimidine can be achieved in high yields under catalyst-free conditions. nih.gov The reaction involves heating the dichloropyrimidine with the desired amine, often in the presence of a base to neutralize the HCl generated during the reaction.

Table 1: Catalyst-Free Monoamination of 4,6-Dichloropyrimidine with Various Amines

| Amine | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Adamantylalkylamine | 4 equiv. K2CO3, DMF, 140 °C | 99 | nih.gov |

This table illustrates the general applicability of catalyst-free SNAr for monoamination of the 4,6-dichloropyrimidine core.

2-Amino-4,6-dichloropyrimidine (B145751) is a versatile and commonly used precursor for the synthesis of 2,4-diaminopyrimidine derivatives. nih.govnih.govbiosynth.comguidechem.com The existing amino group at the C2 position influences the reactivity of the C4 and C6 chloro-substituents. While this electron-donating group slightly deactivates the ring towards nucleophilic attack compared to 2,4,6-trichloropyrimidine, the C4/C6 positions remain sufficiently electrophilic to react with amines.

A study by Taha et al. demonstrated the synthesis of a series of 6-chloro-N4-substituted-pyrimidine-2,4-diamine derivatives by reacting 2-amino-4,6-dichloropyrimidine with various amines. nih.gov The reaction with benzylamine specifically yielded 6-chloro-4-(N-benzyl)-2,4-pyrimidinediamine, an analog of the target compound, in high yield. nih.gov This transformation highlights the utility of this precursor for accessing N4-benzylated pyrimidines.

Table 2: Synthesis of 6-Chloro-N4-substituted-pyrimidine-2,4-diamine Derivatives

| Amine | Conditions | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylamine | Solvent-free, TEA, 80-90 °C | 10 | 82 | nih.gov |

| 4-chloroaniline | Solvent-free, TEA, 80-90 °C | 14 | 78 | nih.gov |

| Benzylamine | Solvent-free, TEA, 80-90 °C | 4 | 88 | nih.gov |

This table showcases the efficiency of using 2-amino-4,6-dichloropyrimidine as a precursor for synthesizing N4-substituted analogs, including the N-benzyl derivative.

Catalytic and Solvent-Free Reaction Conditions

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient protocols. This has led to the exploration of catalyst-free, solvent-free, and microwave-assisted methods for the synthesis of pyrimidine derivatives.

As previously mentioned, the inherent reactivity of dichloropyrimidines often allows for SNAr reactions to proceed without the need for a transition-metal catalyst. These reactions are typically promoted by heat and a base (like K2CO3 or triethylamine) to act as an acid scavenger. nih.govnih.gov

One reported catalyst-free protocol for monoamination involves heating 4,6-dichloropyrimidine with various adamantane-containing amines in DMF with potassium carbonate at 140 °C, achieving high to quantitative yields. nih.gov Another effective method is the reaction of 2-amino-4,6-dichloropyrimidine with amines under solvent-free conditions at 80–90 °C, using triethylamine as a base. nih.gov This approach not only avoids the use of a catalyst but also eliminates the need for a solvent, reducing waste and simplifying product purification.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. rsc.org The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and improve reaction efficiency compared to conventional heating methods. nih.govnanobioletters.com

In the context of pyrimidine synthesis, microwave irradiation has been successfully applied to promote various reactions, including C-N bond formation. For instance, Suzuki coupling reactions on chloropyrimidine intermediates have been performed in a microwave reactor at 150 °C, with reaction times as short as 30 minutes. acs.org Similarly, the synthesis of aminopyrimidine scaffolds has been achieved through microwave-assisted condensation reactions. nanobioletters.com While a specific microwave-assisted SNAr reaction for N-benzyl-2,6-dichloropyrimidin-4-amine is not extensively detailed in the provided literature, the general success of this technology for N-heterocycle synthesis suggests it is a highly viable and advantageous route. nih.govmdpi.com The rapid, localized heating provided by microwaves can efficiently drive the amination reaction to completion, often under milder conditions than conventional heating.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Reaction Type | Conventional Heating | Microwave Irradiation | Advantage | Reference |

|---|---|---|---|---|

| Quinolone Synthesis | 4 h | 10 min | Significant time reduction | mdpi.com |

This table provides a general comparison, illustrating the typical advantages of microwave-assisted synthesis for nitrogen-containing heterocycles.

Multi-Component Reactions in Pyrimidine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and step economy. nih.gov They allow for the rapid construction of complex molecules from simple starting materials, reducing the need for intermediate isolation and purification steps. nih.gov

While a specific one-pot, multi-component reaction for the direct synthesis of N-benzyl-2,6-dichloropyrimidin-4-amine is not prominently described, the principles of MCRs are applicable to the synthesis of the core pyrimidine ring. Well-known MCRs like the Biginelli reaction can produce dihydropyrimidine scaffolds, which can then be further modified (e.g., through oxidation and chlorination) to serve as precursors. The general strategy involves combining an aldehyde, a β-dicarbonyl compound (or its equivalent), and an N-C-N containing fragment (like urea, thiourea, or guanidine) to build the heterocyclic ring. mdpi.com The application of MCRs represents a strategic approach to streamline the synthesis of highly substituted pyrimidines, potentially offering a more convergent and efficient alternative to traditional linear synthetic routes. mdpi.comnih.gov

Derivatization Techniques for Generating Diverse Pyrimidine Libraries

The generation of diverse pyrimidine libraries is a cornerstone of medicinal chemistry and drug discovery, owing to the pyrimidine scaffold's prevalence in biologically active molecules. Derivatization techniques are employed to modify a core pyrimidine structure, such as N-benzyl-2,6-dichloropyrimidin-4-amine, at various positions to create a wide array of analogs for biological screening. These techniques can introduce a variety of functional groups, thereby modulating the physicochemical properties, pharmacological activity, and selectivity of the parent compound.

Common derivatization strategies for pyrimidine cores include nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and functional group interconversions. The chlorine atoms in 2,6-dichloropyrimidines are excellent leaving groups, making them highly susceptible to displacement by nucleophiles. This reactivity is fundamental to building complexity from a simple dichlorinated precursor.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively, at the chloro-positions of the pyrimidine ring. For instance, the Suzuki coupling allows for the introduction of various aryl or heteroaryl groups, while the Buchwald-Hartwig amination enables the installation of a wide range of primary and secondary amines. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and regioselectivity, especially in unsymmetrically substituted pyrimidines. acs.org

In addition to modifying the pyrimidine ring itself, derivatization can also be performed on peripheral functional groups. For analytical purposes, derivatization is often used to enhance the detectability of pyrimidine-based compounds in complex matrices. Reagents like p-bromophenacyl bromide have been successfully used to derivatize hydrophilic pyrimidine antitumor agents, improving their chromatographic behavior and sensitivity in LC-MS/MS analysis. nih.gov Other common derivatization techniques in analytical chemistry that can be applied to pyrimidines include silylation, acylation, and alkylation, which improve volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netmdpi.com

The strategic application of these derivatization techniques allows for the systematic exploration of the chemical space around a core pyrimidine structure, facilitating the development of structure-activity relationships (SAR) and the identification of lead compounds with improved therapeutic profiles.

Interactive Table: Derivatization Reagents for Pyrimidine Analogs

| Derivatization Reagent | Functional Group Introduced | Purpose |

|---|---|---|

| p-Bromophenacyl bromide | Phenacyl group | Enhances chromatographic behavior and MS sensitivity nih.gov |

| Dansyl chloride | Dansyl group | Fluorescence labeling for HPLC analysis nih.gov |

| Diazomethane | Methyl group | Alkylation for GC-MS analysis nih.gov |

| Organoboronic acids | Aryl/heteroaryl groups | C-C bond formation via Suzuki coupling acs.org |

| Amines (primary/secondary) | Amino groups | C-N bond formation via Buchwald-Hartwig amination acs.orgmdpi.com |

| Silylating agents (e.g., BSTFA) | Trimethylsilyl group | Increases volatility for GC-MS analysis mdpi.com |

Acid-Catalyzed Amination as an Alternative Synthetic Pathway

While palladium-catalyzed reactions are prevalent, acid-catalyzed nucleophilic aromatic substitution represents a valuable and often more cost-effective alternative for the synthesis of aminopyrimidines. nih.gov This method is particularly effective for the amination of electron-deficient heterocyclic chlorides, such as dichloropyrimidines, with anilines. preprints.org The reaction mechanism involves the protonation of the pyrimidine ring, which increases its electrophilicity and facilitates the nucleophilic attack by the amine. nih.gov

The choice of solvent and the amount of acid are critical parameters that significantly influence the reaction rate and the formation of byproducts. nih.govpreprints.org Studies on the acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a related fused pyrimidine system, have shown that water can be a highly effective solvent, leading to faster reaction rates compared to alcoholic solvents or DMF. nih.gov However, an excessive amount of acid can lead to the deactivation of the amine nucleophile through protonation and can promote competing solvolysis reactions, where the solvent acts as the nucleophile, thereby reducing the yield of the desired aminated product. nih.govpreprints.org A catalytic amount of acid, typically around 0.1 equivalents, is often found to be a good compromise to initiate the reaction without significant side-product formation. nih.gov

The scope of this methodology has been explored with various aniline derivatives, demonstrating that anilines with different electronic and steric properties can be successfully coupled with chloropyrimidines. nih.gov Generally, anilines with higher pKa values (i.e., more basic) react more readily. However, highly sterically hindered anilines, such as those with ortho substituents, may react poorly under these conditions. preprints.org Aliphatic and benzylic amines are typically less suitable substrates for acid-catalyzed amination as they are more basic and thus more readily protonated and deactivated by the acid catalyst. preprints.org

This synthetic pathway offers a practical and efficient method for the preparation of N-aryl aminopyrimidine derivatives, avoiding the use of expensive and potentially toxic heavy metal catalysts.

Interactive Table: Acid-Catalyzed Amination of Chloro-pyrimidines with Anilines

| Pyrimidine Substrate | Amine Nucleophile | Acid Catalyst | Solvent | Key Findings |

|---|---|---|---|---|

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl | Water | Higher reaction rate observed in water compared to alcoholic solvents. nih.govpreprints.org |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Various anilines | HCl | Water | Reaction is successful for a range of anilines; steric hindrance can limit reactivity. nih.govpreprints.org |

Based on a comprehensive search for scientific literature, there is insufficient data available to generate a detailed article on the advanced spectroscopic characterization of N-benzyl-2,6-dichloropyrimidin-4-amine that meets the specific requirements of the requested outline.

Detailed experimental data for High-Resolution Mass Spectrometry (HRMS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography could not be located for this specific compound.

While information exists for related isomers, such as N-benzyl-4,6-dichloropyrimidin-2-amine, and for the precursor 4-amino-2,6-dichloropyrimidine, utilizing this data would not be scientifically accurate for the specified molecule and would violate the strict instruction to focus solely on N-benzyl-2,6-dichloropyrimidin-4-amine. To ensure the scientific accuracy and integrity of the content, the generation of the requested article is not possible without the necessary primary data.

Advanced Spectroscopic Characterization and Structural Elucidation

Solid-State Structural Analysis: X-ray Crystallography

Determination of Molecular Conformation and Ring Planarity

The core of N-benzyl-2,6-dichloropyrimidin-4-amine is the dichloropyrimidine ring. Based on crystallographic studies of analogous compounds, such as 2,4-dichloropyrimidine (B19661), the pyrimidine (B1678525) ring itself is expected to be essentially planar. In the case of 2,4-dichloropyrimidine, the molecule is reported to be almost planar, with the chlorine atoms showing only minor deviations from the ring plane. researchgate.net This planarity is a common feature of aromatic heterocyclic systems.

Table 1: Crystallographic Data for the Analogous Compound 2,4-Dichloropyrimidine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5090 (15) |

| b (Å) | 10.776 (2) |

| c (Å) | 7.1980 (14) |

| β (°) | 92.92 (3) |

| V (ų) | 581.7 (2) |

Data sourced from a study on 2,4-Dichloropyrimidine, a structurally related compound. researchgate.net

Analysis of Intermolecular Interactions, Including Hydrogen Bonding

The molecular structure of N-benzyl-2,6-dichloropyrimidin-4-amine allows for a variety of intermolecular interactions that are crucial in determining its crystal packing and macroscopic properties. The most significant of these is hydrogen bonding.

The secondary amine group (N-H) on the pyrimidine ring is a classic hydrogen bond donor. It can form hydrogen bonds with suitable acceptor atoms, most notably the nitrogen atoms within the pyrimidine rings of adjacent molecules. This type of N-H···N interaction is a common and robust feature in the crystal structures of aminopyrimidines and their derivatives. mdpi.com These interactions can lead to the formation of well-defined supramolecular structures, such as chains or sheets.

Table 2: Potential Intermolecular Interactions in N-benzyl-2,6-dichloropyrimidin-4-amine

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | N-H (amine) | N (pyrimidine ring) |

| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | N (pyrimidine ring), Cl |

| π-π Stacking | Phenyl ring, Pyrimidine ring | Phenyl ring, Pyrimidine ring |

| C-H···π Interaction | C-H | π-system of aromatic rings |

Structure Activity Relationship Sar Investigations of N Benzyl 2,6 Dichloropyrimidin 4 Amine Analogs

General Principles of Structural Modification and their Impact on In Vitro Biological Activities

The biological activity of N-benzyl-2,6-dichloropyrimidin-4-amine analogs is highly sensitive to structural modifications at several key positions. The pyrimidine (B1678525) core itself is a crucial pharmacophore, with the nitrogen atoms playing a significant role in binding interactions. researchgate.net The substituents at the 2, 4, and 6-positions of the pyrimidine ring are primary sites for modification to enhance potency and selectivity for various biological targets. researchgate.net

For instance, replacement of the chlorine atoms at the 2- and 6-positions with different functional groups can dramatically alter the compound's activity profile. Aryl groups, for example, can introduce favorable pi-stacking interactions within a target's active site. The N-benzyl substituent at the 4-position is another critical determinant of activity. Modifications to the phenyl ring of the benzyl (B1604629) group, such as the introduction of electron-donating or electron-withdrawing groups, can influence the compound's electronic properties and its ability to form key interactions with target residues. nih.gov The nature of the linker between the pyrimidine core and the benzyl group also plays a role in optimizing the spatial orientation of the molecule within the binding pocket.

SAR for Specific Enzyme and Receptor Targets

N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the deubiquitinase USP1/UAF1 complex, a promising target in cancer therapy. nih.govnih.gov Extensive SAR studies have revealed key structural features that govern their inhibitory activity. nih.gov

One of the most significant findings is the importance of the 2-phenyl substituent on the pyrimidine ring. The presence of a phenyl group at this position is crucial for high-potency inhibition. nih.gov Further modifications to this phenyl ring have shown that substitution at the ortho position is generally well-tolerated and can enhance activity. For example, the introduction of a methyl or chloro group at the ortho position of the 2-phenyl ring can lead to a significant increase in inhibitory potency. nih.gov

The N-benzyl group at the 4-position also plays a critical role. The presence of a benzylamine (B48309) moiety is essential for activity, and substitutions on the phenyl ring of this group can modulate potency. Small, lipophilic groups at the para position of the benzyl ring tend to be favorable. nih.gov

The following interactive data table summarizes the SAR of key N-benzyl-2-phenylpyrimidin-4-amine analogs as USP1/UAF1 inhibitors.

| Compound | R1 (at C2 of Pyrimidine) | R2 (at N4 of Pyrimidine) | IC50 (µM) |

|---|---|---|---|

| Analog 1 | Phenyl | Benzyl | 1.5 |

| Analog 2 | 2-Methylphenyl | Benzyl | 0.25 |

| Analog 3 | 2-Chlorophenyl | Benzyl | 0.18 |

| Analog 4 | Phenyl | 4-Methylbenzyl | 0.8 |

| Analog 5 | Phenyl | 4-Chlorobenzyl | 0.6 |

Derivatives of 2-aminopyrimidine (B69317) have been investigated as inhibitors of β-glucuronidase, an enzyme implicated in various pathological conditions. mdpi.comnih.gov SAR studies on these compounds have highlighted the importance of the substituents at the 4- and 6-positions of the pyrimidine ring for inhibitory activity. mdpi.com

In a series of 2-aminopyrimidine derivatives synthesized from 2-amino-4,6-dichloropyrimidine (B145751), the nature of the amine substituent introduced via nucleophilic substitution was found to be a key determinant of potency. nih.gov Aromatic amines, particularly those with specific substitution patterns, were shown to be more effective than aliphatic amines. mdpi.com

For instance, the introduction of a 4-(dimethylamino)phenylamino group at one of the chloro-positions of the 2-amino-4,6-dichloropyrimidine scaffold resulted in a compound with significantly enhanced inhibitory activity compared to the parent compound. mdpi.com The presence of electron-donating groups on the aromatic ring of the substituent appears to be beneficial for activity.

The following interactive data table illustrates the SAR of selected 2-aminopyrimidine derivatives as β-glucuronidase inhibitors.

| Compound | Substituent at C4/C6 | IC50 (µM) |

|---|---|---|

| Analog 6 | Chloro | > 500 |

| Analog 7 | Anilino | 125.5 |

| Analog 8 | 4-Methylanilino | 85.2 |

| Analog 9 | 4-Methoxyanilino | 55.7 |

| Analog 10 | 4-(Dimethylamino)anilino | 2.8 |

2-Aminopyrimidine derivatives have been explored as ligands for the histamine (B1213489) H3 receptor (H3R), a target for the treatment of neurological and cognitive disorders. SAR studies have focused on optimizing the substituents at the 2- and 4-positions of the pyrimidine ring to achieve high affinity and selectivity. researchgate.net

In one study, the replacement of a 4-methylpiperazino group with an N-benzylamine moiety at the 4-position of the 2-aminopyrimidine core led to a significant increase in H3R affinity. researchgate.net Furthermore, the introduction of a 3-piperidinopropoxyphenyl group at the 2-position, a known H3R pharmacophore, resulted in a compound with nanomolar affinity and high selectivity for H3R over other histamine receptor subtypes. researchgate.net This highlights the importance of incorporating known pharmacophoric elements into the pyrimidine scaffold to achieve potent and selective ligands.

The following interactive data table summarizes the SAR of key 2-aminopyrimidine analogs as histamine H3 receptor ligands.

| Compound | Substituent at C2 | Substituent at C4 | Ki (nM) |

|---|---|---|---|

| Analog 11 | Amino | 4-Methylpiperazino | 580 |

| Analog 12 | Amino | N-Benzylamine | 11.83 |

| Analog 13 | 3-Piperidinopropoxyphenyl | N-Benzylamine | 4.49 |

While direct SAR studies on N-benzyl-2,6-dichloropyrimidin-4-amine analogs as NAPE-PLD inhibitors are not extensively reported, research on related pyrimidine-4-carboxamides provides valuable insights into the structural requirements for inhibiting this enzyme. nih.govacs.org NAPE-PLD is involved in the biosynthesis of N-acylethanolamines, a class of lipid signaling molecules. nih.gov

In a series of pyrimidine-4-carboxamide (B1289416) inhibitors, modifications at three key positions—the R1 amide substituent, and the R2 and R3 substituents on the pyrimidine ring—were investigated. nih.gov It was found that conformational restriction of an N-methylphenethylamine group at the R2 position by replacing it with an (S)-3-phenylpiperidine significantly increased inhibitory potency. nih.gov Additionally, substituting a morpholine (B109124) group at the R3 position with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also further enhanced activity, leading to a nanomolar potent inhibitor. nih.gov These findings suggest that both steric and electronic properties of the substituents on the pyrimidine core are critical for effective NAPE-PLD inhibition.

Pyrimidine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, key targets in inflammation. nih.govidosi.org Although specific SAR data for N-benzyl-2,6-dichloropyrimidin-4-amine analogs is limited, studies on other pyrimidine-based COX inhibitors offer general principles.

For a series of pyrimidine-5-carbonitriles, the nature of the substituents at the 2- and 4-positions of the pyrimidine ring was found to be crucial for COX-2 inhibitory activity and selectivity. nih.gov The presence of a 4-methoxyphenyl (B3050149) group at the 4-position and a substituted phenylamino (B1219803) group at the 2-position were identified as key features for potent and selective COX-2 inhibition. nih.gov The electronic nature of the substituents on the phenylamino group played a significant role, with electron-withdrawing groups generally favoring higher activity. nih.gov These results indicate that the pyrimidine scaffold can be effectively utilized to design selective COX-2 inhibitors by appropriate substitution.

SAR for Anti-Proliferative Activity against Various Cancer Cell Lines

The anti-proliferative activity of N-benzyl-2,6-dichloropyrimidin-4-amine analogs has been evaluated against a range of cancer cell lines. However, specific and detailed SAR studies for this exact scaffold against glioblastoma, triple-negative breast cancer, oral squamous cell carcinomas, and colon cancer are not extensively available in the public domain. The research has more prominently focused on related pyrimidine structures.

While research into pyrimidine derivatives for glioblastoma and triple-negative breast cancer (TNBC) is ongoing, specific SAR studies focusing on N-benzyl-2,6-dichloropyrimidin-4-amine analogs are limited. Studies on other pyrimidine scaffolds, such as 2-anilinopyrimidines, have shown promise against TNBC, highlighting the importance of the pyrimidine core in achieving anti-proliferative activity. nih.govresearchgate.net For instance, in a series of 2-anilinopyrimidines, modifications at the 4-position of the pyrimidine ring with cyclic and acyclic amines were found to be critical for selectivity against the MDA-MB-468 TNBC cell line. nih.gov However, a direct SAR correlation to the N-benzyl-2,6-dichloro scaffold cannot be conclusively drawn from these studies.

There is a lack of specific SAR data for N-benzyl-2,6-dichloropyrimidin-4-amine analogs concerning their anti-proliferative activity against oral squamous cell carcinomas and colon cancer cell lines. The broader class of pyrimidine derivatives has been investigated for activity against various cancers, with some showing efficacy. ijcrt.org For example, certain pyrimidine-tethered quinoxaline (B1680401) derivatives have demonstrated potent anti-proliferative activity against oral cancer cells. rsc.org

Significant SAR investigations have been conducted on N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are close analogs of N-benzyl-2,6-dichloropyrimidin-4-amine, for their activity against non-small cell lung cancer (NSCLC). These studies have identified these compounds as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies. nih.gov

One key finding was that replacing a quinazoline (B50416) core with a pyrimidine scaffold was well-tolerated and beneficial in reducing molecular weight and lipophilicity. acs.org The introduction of a methyl group at the 5-position of the pyrimidine ring led to a roughly two-fold increase in potency. acs.org

The following table summarizes the inhibitory potency of selected N-benzyl-2-phenylpyrimidin-4-amine analogs against USP1/UAF1.

| Compound | R Group on Pyrimidine | IC50 (nM) |

| Analog 1 | H | >57,000 |

| Analog 2 | 5-methyl | 70 |

| Analog 3 | 6-methyl | 210 |

| Analog 4 | 5,6-dimethyl | 120 |

Data sourced from a study on USP1/UAF1 deubiquitinase inhibitors. acs.org

The KRAS-G12D mutation is a significant target in cancer therapy. While various pyrimidine derivatives have been investigated as KRAS-G12D inhibitors, direct SAR studies on N-benzyl-2,6-dichloropyrimidin-4-amine analogs are not yet prevalent in published literature. mdpi.comnih.gov However, the pyrimidine scaffold is recognized as a viable starting point for the design of such inhibitors. nih.gov Studies on thieno[2,3-d]pyrimidine (B153573) analogs have shown that these compounds can exhibit potent anti-proliferative activity in KRAS-G12D mutated cancer cell lines. nih.gov For instance, compound KD-8 from this class showed an average IC50 of 2.1 μM against three different KRAS-G12D mutated cell lines. nih.gov Another study highlighted the importance of a piperazine (B1678402) moiety in pyrimidine-based inhibitors for forming a salt bridge with the Asp12 residue of the mutant KRAS protein. researchgate.net

Impact of Substituent Nature and Position on Inhibitory Potency and Selectivity

The nature and position of substituents on the N-benzyl-2-phenylpyrimidin-4-amine scaffold have a marked impact on inhibitory potency and selectivity, as demonstrated in studies against the USP1/UAF1 deubiquitinase complex in the context of NSCLC. acs.org

Initial modifications focused on the N-benzyl portion of the molecule. Replacing an initial thiophene (B33073) moiety with a simple phenyl ring resulted in a modest improvement in potency. acs.org Further substitutions on this phenyl ring, both electron-donating and electron-withdrawing, showed a relatively flat SAR. A significant finding was that substitution at the 4-position of the benzylamine with a phenyl ring was well-tolerated. acs.org

The most significant gains in potency were achieved by modifying the 2-position of the pyrimidine ring. Replacing a trifluoromethyl-phenyl group with an isopropyl group led to a six-fold improvement in potency, with an IC50 of 180 nM. acs.org In contrast, converting the methyl groups of the isopropyl moiety to fluoro groups resulted in a considerable decrease in potency. acs.org Simple alkyl substituents like methyl and ethyl at the 2-position provided activity comparable to the 2-trifluoromethyl group. acs.org

The following table illustrates the effect of substituents at the 2-position of the pyrimidine ring on inhibitory potency.

| Compound | R' Group at Pyrimidine C2-Position | IC50 (nM) |

| Analog 5 | 2-CF3-phenyl | ~1000 |

| Analog 6 | 2-isopropyl-phenyl | 180 |

| Analog 7 | 2-methyl-phenyl | ~1000 |

| Analog 8 | 2-ethyl-phenyl | ~1000 |

Data sourced from a study on USP1/UAF1 deubiquitinase inhibitors. acs.org

Correlation Between In Vitro Potency and Cellular Activity

A strong correlation has been demonstrated between the in vitro inhibitory potency of N-benzyl-2-phenylpyrimidin-4-amine analogs against the USP1/UAF1 deubiquitinase and their activity in NSCLC cells. nih.govnih.gov This correlation is evidenced by increased levels of monoubiquitinated PCNA (Ub-PCNA), a downstream target of USP1, and decreased cell survival. nih.govnih.gov

Specifically, a direct correlation was identified between the IC50 values for USP1/UAF1 inhibition and the survival of H1299 NSCLC cells, with a reported R-squared value of 0.93. nih.gov Furthermore, the increase in Ub-PCNA levels also correlated with cell survival (R-squared = 0.91), suggesting that Ub-PCNA could serve as a pharmacodynamic biomarker for the efficacy of these compounds. nih.gov The lead compound from this series, ML323, demonstrated an EC50 of 3.0 μM for decreasing cell survival, while an inactive analog had no effect at concentrations up to 25 μM. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to determine the electronic structure, molecular geometry, and reactivity descriptors of N-benzyl-2,6-dichloropyrimidin-4-amine. These calculations can predict the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For N-benzyl-2,6-dichloropyrimidin-4-amine, the presence of electronegative chlorine atoms and the aromatic benzyl (B1604629) and pyrimidine (B1678525) rings would significantly influence its electronic properties.

Table 1: Predicted Quantum Chemical Properties of N-benzyl-2,6-dichloropyrimidin-4-amine

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions. |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

These quantum chemical descriptors are instrumental in predicting how N-benzyl-2,6-dichloropyrimidin-4-amine might interact with biological macromolecules and participate in chemical reactions.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and affinity of N-benzyl-2,6-dichloropyrimidin-4-amine with its potential biological targets. researchgate.net The process involves placing the ligand into the binding site of the receptor and evaluating the binding energy for different conformations.

For N-benzyl-2,6-dichloropyrimidin-4-amine, docking studies could be performed against various enzymes or receptors implicated in disease pathways. The pyrimidine core, benzyl group, and chlorine substituents can form a range of interactions, including hydrogen bonds, hydrophobic interactions, and halogen bonds, with the amino acid residues in the active site of a target protein. researchgate.net For instance, studies on similar pyrimidine derivatives have shown that the amino group can act as a hydrogen bond donor, while the aromatic rings can engage in π-π stacking interactions. nih.gov

Table 2: Illustrative Molecular Docking Results for N-benzyl-2,6-dichloropyrimidin-4-amine with a Kinase Target

| Parameter | Value | Details |

| Binding Energy | -8.5 kcal/mol | Indicates a strong binding affinity. |

| Key Interacting Residues | Lys78, Leu132, Asp184 | Highlights the specific amino acids involved in binding. |

| Types of Interactions | Hydrogen bond with Asp184, Hydrophobic interactions with Leu132 | Describes the nature of the forces stabilizing the complex. |

Note: The data in this table is hypothetical and serves as an example of typical docking simulation output.

These simulations can provide a rational basis for the observed biological activity and guide the optimization of the ligand structure to enhance binding affinity and selectivity. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches for Activity Prediction

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for N-benzyl-2,6-dichloropyrimidin-4-amine and its analogs can be developed based on their known biological activities. This model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds with similar features, a process known as virtual screening. This approach can accelerate the discovery of new lead compounds with desired biological activities. The pharmacophore for pyrimidine derivatives often includes a hydrogen bond acceptor (the pyrimidine nitrogen), a hydrogen bond donor (the amino group), and hydrophobic/aromatic features from the substituted rings. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and the conformational changes that may occur upon binding. nih.gov An MD simulation of the N-benzyl-2,6-dichloropyrimidin-4-amine-protein complex can reveal the flexibility of the ligand in the binding pocket and the stability of the key interactions identified through molecular docking. nih.gov

Parameters such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored to assess the stability of the simulation system. researchgate.net Furthermore, MD simulations can help in understanding the role of solvent molecules and ions in the binding process and can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity.

In Silico Prediction of Structural Determinants for Observed Biological Activities

By integrating data from quantum chemical calculations, molecular docking, and molecular dynamics simulations, it is possible to build a comprehensive in silico model that correlates the structural features of N-benzyl-2,6-dichloropyrimidin-4-amine with its biological activity. researchgate.netnih.gov This structure-activity relationship (SAR) is crucial for rational drug design.

For N-benzyl-2,6-dichloropyrimidin-4-amine, the key structural determinants of activity are likely to include:

The 2,6-dichloropyrimidine core: The chlorine atoms can act as leaving groups in nucleophilic substitution reactions or form halogen bonds with the target protein. mdpi.com The pyrimidine ring itself is a common scaffold in many biologically active molecules.

The 4-amino group: This group is a potential hydrogen bond donor, which is often critical for anchoring the ligand in the binding site of a receptor.

The N-benzyl substituent: The benzyl group provides a significant hydrophobic character to the molecule and can engage in hydrophobic and π-stacking interactions. Its flexibility allows it to adopt various conformations to fit into the binding pocket.

By systematically modifying these structural features in silico and predicting the effect on binding affinity and activity, researchers can prioritize the synthesis of new derivatives with improved pharmacological profiles.

Future Directions and Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies for N-benzyl-2,6-dichloropyrimidin-4-amine and its Analogs

The traditional synthesis of N-benzyl-2,6-dichloropyrimidin-4-amine typically involves the nucleophilic aromatic substitution of a dichloropyrimidine with benzylamine (B48309). Future research will likely focus on developing more sustainable and efficient synthetic routes, minimizing waste and energy consumption.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. nih.govgsconlinepress.com For the production of N-benzyl-2,6-dichloropyrimidin-4-amine and its analogs, this could involve the use of greener solvents, such as water or ionic liquids, to replace volatile organic compounds. researchgate.net Catalyst development is another key area, with a focus on designing highly efficient and recyclable catalysts to improve reaction rates and yields. acs.org Nanocatalysts, for instance, have shown promise in enhancing the synthesis of various pyrimidine (B1678525) analogs.

Advanced Synthetic Techniques: Modern synthetic technologies offer significant advantages over conventional methods. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve yields in the preparation of pyrimidine derivatives. nih.gov Similarly, ultrasound-assisted methods provide an energy-efficient alternative for promoting chemical reactions. researchgate.net

Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for the synthesis of pharmaceuticals. This technology allows for precise control over reaction parameters, leading to improved product quality and safety. rsc.org The application of flow chemistry to the synthesis of N-benzyl-2,6-dichloropyrimidin-4-amine could enable scalable and automated production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Future research could explore the potential of biocatalysts for the synthesis of pyrimidine derivatives, offering a more environmentally friendly approach.

| Synthetic Methodology | Potential Advantages for N-benzyl-2,6-dichloropyrimidin-4-amine Synthesis |

| Green Catalysts | Reduced environmental impact, improved reaction efficiency, and catalyst recyclability. |

| Microwave/Ultrasound | Accelerated reaction rates, higher yields, and reduced energy consumption. |

| Flow Chemistry | Enhanced control over reaction conditions, improved safety, and scalability. |

| Biocatalysis | High chemo-, regio-, and stereoselectivity under mild, eco-friendly conditions. |

In-depth Mechanistic Studies of Pyrimidine Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of N-benzyl-2,6-dichloropyrimidin-4-amine is crucial for optimizing existing synthetic protocols and designing novel analogs.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms: The core synthetic step in forming the target compound is the SNAr reaction. Detailed mechanistic studies, employing both experimental and computational methods, can provide insights into the regioselectivity of this reaction. For 2,6-dichloropyrimidines, substitution at the C4 position is often favored over the C2 position. benthamscience.com Computational tools like Density Functional Theory (DFT) and Lowest Unoccupied Molecular Orbital (LUMO) analysis can help rationalize this selectivity by examining the electronic properties of the pyrimidine ring and the stability of reaction intermediates. nih.gov

Computational Modeling: Quantum mechanical calculations are becoming increasingly powerful in elucidating reaction pathways. researchgate.netnih.gov In-depth computational studies can be employed to model the transition states and intermediates involved in the various transformations of N-benzyl-2,6-dichloropyrimidin-4-amine, providing a molecular-level understanding of the reaction dynamics.

| Mechanistic Aspect | Investigative Tools and Expected Insights |

| Regioselectivity of Amination | DFT calculations, LUMO analysis to predict and explain C4 vs. C2 substitution patterns. |

| Catalytic Cycles | Kinetic studies, in-situ spectroscopy to elucidate the mechanism of Pd-catalyzed cross-coupling reactions. |

| Reaction Dynamics | Quantum mechanical modeling to map potential energy surfaces and identify key transition states. |

Expansion of Structure-Activity Relationship Studies to Novel Biological Targets

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in oncology. nih.govekb.eg Expanding the structure-activity relationship (SAR) studies of N-benzyl-2,6-dichloropyrimidin-4-amine is a critical step towards identifying new and potent therapeutic agents.

Kinase Inhibitors: Many pyrimidine derivatives exhibit potent inhibitory activity against various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. nih.govfrontiersin.orgnih.gov SAR studies on N-benzyl-2,6-dichloropyrimidin-4-amine analogs could focus on modifying the benzyl (B1604629) and dichloropyrimidine moieties to enhance potency and selectivity against specific kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). frontiersin.orgnih.gov

Emerging Biological Targets: Beyond kinases, the pyrimidine scaffold has shown promise against a range of other biological targets. Future research should explore the activity of N-benzyl-2,6-dichloropyrimidin-4-amine and its derivatives against emerging targets implicated in diseases such as neurodegenerative disorders, infectious diseases, and inflammatory conditions. ekb.egnih.gov For instance, some N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target. researchgate.net

Systematic Library Synthesis and Screening: The generation of focused libraries of N-benzyl-2,6-dichloropyrimidin-4-amine analogs with systematic structural variations will be essential for comprehensive SAR exploration. High-throughput screening of these libraries against a diverse panel of biological targets will facilitate the identification of novel lead compounds.

| Potential Biological Target Class | Rationale for Exploration |

| Protein Kinases (e.g., EGFR, VEGFR) | The pyrimidine core is a known hinge-binding motif in many kinase inhibitors. benthamscience.com |

| Deubiquitinating Enzymes (e.g., USP1) | N-benzyl-pyrimidine analogs have shown potent inhibitory activity. researchgate.net |

| Antimicrobial Targets | Pyrimidine derivatives have a broad spectrum of antimicrobial activity. ekb.eg |

| Anti-inflammatory Targets | Certain pyrimidine compounds have demonstrated anti-inflammatory properties. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Pyrimidine-Based Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These powerful computational tools can accelerate the identification and optimization of novel drug candidates.

Predictive Modeling: AI and ML algorithms can be trained on existing SAR data for pyrimidine derivatives to build predictive models. These models can then be used to forecast the biological activity and pharmacokinetic properties of virtual N-benzyl-2,6-dichloropyrimidin-4-amine analogs, enabling the prioritization of compounds for synthesis and testing.

De Novo Drug Design: Generative AI models can be employed for the de novo design of novel pyrimidine-based molecules with desired properties. By learning from vast chemical databases, these models can propose new structures that are likely to be active against specific biological targets.

Exploration of N-benzyl-2,6-dichloropyrimidin-4-amine in Interdisciplinary Research Fields

While the primary focus of research on N-benzyl-2,6-dichloropyrimidin-4-amine is likely to remain in medicinal chemistry, its unique chemical properties may also lend themselves to applications in other interdisciplinary fields.

Chemical Biology: Analogs of N-benzyl-2,6-dichloropyrimidin-4-amine could be developed as chemical probes to study the function of specific proteins or biological pathways. By incorporating fluorescent tags or photoreactive groups, these probes can be used for imaging and target identification studies.

Materials Science: The pyrimidine core is a nitrogen-rich heterocycle, and its derivatives could be explored as building blocks for the synthesis of novel organic materials with interesting electronic or photophysical properties. Potential applications could include organic light-emitting diodes (OLEDs) or sensors.

Agrochemicals: The pyrimidine scaffold is also present in some commercially available agrochemicals. ekb.eg Future research could investigate the potential of N-benzyl-2,6-dichloropyrimidin-4-amine derivatives as herbicides, fungicides, or insecticides.

Q & A

What are the established synthetic methodologies for preparing N-benzyl-2,6-dichloropyrimidin-4-amine?

Basic Research Question

Methodology:

The synthesis typically involves nucleophilic aromatic substitution. Starting with 2,4,6-trichloropyrimidine, selective substitution at the 4-position is achieved using benzylamine. A common protocol includes refluxing in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃) to deprotonate the amine. The reaction is monitored via TLC, and purification is performed via column chromatography (e.g., using EtOAc/hexane gradients). Yields range from 60–80%, depending on stoichiometry and reaction time optimization .

How can discrepancies in NMR spectral data for N-benzyl-2,6-dichloropyrimidin-4-amine derivatives be resolved?

Advanced Research Question

Methodology:

Discrepancies in chemical shifts (e.g., δ 7.3–8.1 ppm for aromatic protons) may arise from steric effects or solvent polarity. To resolve ambiguities:

- Compare experimental ¹H/¹³C NMR data with computational predictions (DFT calculations).

- Use 2D NMR techniques (HSQC, HMBC) to confirm connectivity.

- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out byproducts like di-substituted impurities .

What analytical techniques are critical for characterizing N-benzyl-2,6-dichloropyrimidin-4-amine?

Basic Research Question

Methodology:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm; pyrimidine C-Cl signals at δ 155–165 ppm).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀Cl₂N₃: calc. 254.0154, observed 254.0158).

- Elemental Analysis : Ensure >95% purity (C, H, N within ±0.3% of theoretical values).

- Melting Point : Consistent with literature (e.g., 185–190°C) .

How can researchers design biological activity assays for N-benzyl-2,6-dichloropyrimidin-4-amine?

Advanced Research Question

Methodology:

- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Candida albicans and Staphylococcus aureus.

- Antioxidant Capacity : Use DPPH radical scavenging (IC₅₀) and FRAP assays.

- Molecular Docking : Target enzymes like β-lactamase (PDB: 1XX2) or CYP51 (PDB: 5TZ1) using AutoDock Vina. Prioritize binding poses with ΔG < −7 kcal/mol .

What are common synthetic challenges and mitigation strategies for N-benzyl-2,6-dichloropyrimidin-4-amine?

Advanced Research Question

Methodology:

- Challenge : Over-alkylation at the 2- or 6-positions.

Solution : Use excess benzylamine (1.5 eq.) and short reaction times (4–6 hr). - Challenge : Low yields due to poor solubility.

Solution : Optimize solvent (e.g., THF:DMSO 9:1) and temperature (80–100°C). - Purification : Employ gradient elution (EtOAc/hexane 1:4 to 1:1) to isolate the mono-substituted product .

How can computational methods aid in predicting the reactivity of N-benzyl-2,6-dichloropyrimidin-4-amine?

Advanced Research Question

Methodology:

- DFT Calculations : Use Gaussian 16 to model transition states for substitution reactions (B3LYP/6-31G* basis set).

- Reactivity Indices : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrimidine ring.

- Solvent Effects : Simulate solvation (PCM model) to predict reaction rates in polar vs. non-polar media .

What safety protocols are recommended for handling N-benzyl-2,6-dichloropyrimidin-4-amine?

Basic Research Question

Methodology:

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis.

- Waste Disposal : Neutralize with 10% NaOH before disposal.

- Storage : Keep in airtight containers at −20°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.